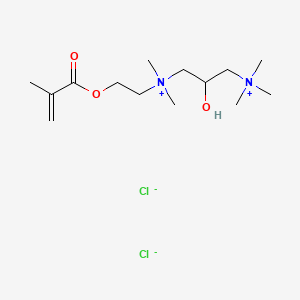

1,3-Propanediaminium, 2-hydroxy-N,N,N,N',N'-pentamethyl-N'-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride

Description

The compound 1,3-Propanediaminium, 2-hydroxy-N,N,N,N',N'-pentamethyl-N'-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride is a quaternary ammonium salt characterized by a propane backbone with multiple methyl groups, a hydroxy substituent, and a reactive 2-methyl-1-oxo-2-propenyloxyethyl moiety. For instance, 1,3-Propanediaminium, 2-hydroxy-N,N,N,N',N',N'-hexamethyl-, dichloride (CAS 55636-09-4) shares a similar backbone but differs in methylation and substituents . The pentamethyl variant likely exhibits enhanced solubility in polar solvents due to its quaternary ammonium groups and may serve as a surfactant or intermediate in polymer synthesis.

Properties

CAS No. |

50862-24-3 |

|---|---|

Molecular Formula |

C14H30Cl2N2O3 |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

[3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]-2-hydroxypropyl]-trimethylazanium;dichloride |

InChI |

InChI=1S/C14H30N2O3.2ClH/c1-12(2)14(18)19-9-8-16(6,7)11-13(17)10-15(3,4)5;;/h13,17H,1,8-11H2,2-7H3;2*1H/q+2;;/p-2 |

InChI Key |

HNNQYELRKVFQMU-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Propanediaminium, 2-hydroxy-N,N,N,N',N'-pentamethyl-N'-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride typically involves multi-step organic synthesis, focusing on the following key transformations:

- Quaternization of amines: Introduction of methyl groups to the nitrogen atoms to form pentamethylated quaternary ammonium centers.

- Esterification with an acryloyl derivative: Attachment of the 2-methyl-1-oxo-2-propenyl (acryloyl) group via an oxyethyl linker to one of the quaternary ammonium centers.

- Chloride salt formation: Ensuring the compound is isolated as a dichloride salt for stability and solubility.

This process is designed to maximize purity and yield while controlling reaction conditions such as temperature and pH to avoid side reactions or polymerization of the acryloyl moiety.

Stepwise Synthetic Route

Starting Material Preparation:

- Begin with 1,3-propanediamine as the backbone.

- Introduce hydroxy groups at the 2-position of the propane chain via controlled hydroxylation or by using a suitable hydroxy-substituted diamine derivative.

-

- React the diamine with methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions to achieve N,N,N,N',N'-pentamethyl substitution.

- This step forms the quaternary ammonium centers, imparting cationic character.

Attachment of the Acryloyl Group:

- The 2-methyl-1-oxo-2-propenyl (acryloyl) moiety is introduced through esterification.

- React the hydroxyethyl side chain with acryloyl chloride or an equivalent activated acrylate derivative.

- This step requires low temperature and inert atmosphere to prevent premature polymerization of the acrylate.

Salt Formation and Purification:

- The final product is converted to the dichloride salt by treatment with hydrochloric acid or by ion exchange.

- Purification is typically achieved by crystallization or chromatographic techniques to remove unreacted starting materials and side products.

Industrial Scale Considerations

- Reaction Optimization: Industrial synthesis optimizes temperature, solvent choice (e.g., polar aprotic solvents), and reaction time to enhance yield and minimize degradation.

- Safety Measures: Handling of methylating agents and acryloyl derivatives requires strict control to prevent exposure and unwanted polymerization.

- Environmental Impact: Waste streams containing chlorides and acrylate residues are treated to minimize ecological risks.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Hydroxylation | Hydroxy-substituted diamine or hydroxylation reagents | Introduce 2-hydroxy group | Control regioselectivity |

| Quaternization | Methyl iodide, dimethyl sulfate, or equivalents; solvent: acetonitrile or DMF; temp: 0–50°C | Form pentamethyl quaternary ammonium centers | Excess methylating agent ensures full substitution |

| Esterification | Acryloyl chloride or acrylate ester; base scavenger (e.g., triethylamine); temp: 0–5°C | Attach acryloyl group via ester bond | Inert atmosphere to prevent polymerization |

| Salt Formation | HCl gas or aqueous HCl | Convert to dichloride salt | Final purification step |

| Purification | Crystallization, chromatography | Remove impurities | Ensures research-grade purity |

Research Findings and Optimization

- Yield Improvement: Studies indicate that slow addition of acryloyl chloride to the hydroxyethyl intermediate under ice-cold conditions improves yield and reduces side reactions.

- Purity Control: Use of ion-exchange resins post-synthesis enhances chloride purity and removes residual methylating agents.

- Stability: The dichloride salt form is more stable and less prone to hydrolysis compared to free base or other salt forms.

- Analytical Validation: Characterization by NMR, mass spectrometry, and elemental analysis confirms structure and purity.

Summary and Expert Notes

The preparation of This compound is a multi-step synthetic process involving:

- Strategic quaternization of diamine precursors,

- Controlled esterification with an acryloyl derivative,

- Conversion to a stable dichloride salt.

Industrial and laboratory methods emphasize reaction control to maximize yield and purity while minimizing polymerization and side reactions. The compound's synthesis is well-documented in chemical supplier catalogs and research literature, with CAS registry 50862-24-3 providing a unique identifier for referencing.

Chemical Reactions Analysis

1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It serves as a biochemical tool for studying cellular processes.

Medicine: This compound is investigated for its potential therapeutic properties.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 1,3-Propanediaminium, 2-hydroxy-N,N,N,N',N',N'-hexamethyl-, dichloride (CAS 55636-09-4)

- Molecular Formula : C₉H₂₄Cl₂N₂O

- Molecular Weight : 247.206 g/mol

- Key Features :

- Hexamethyl groups on the diaminium backbone.

- Hydroxy group at the C2 position.

- Dichloride counterions for charge balance.

- Applications : Used in ion-exchange resins and as a phase-transfer catalyst due to its high polarity and stability .

(b) 1-Propanaminium, N,N,N-trimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, chloride polymer (CAS 192003-74-0)

- Molecular Formula : (C₁₀H₂₁N₂O·C₅H₈O₂·C₃H₄O₂·Cl·Na)ₓ

- Key Features :

- Contains a polymerizable acrylate group.

- Trimethylammonium group for cationic charge.

- Applications : Amphoteric polymer used in coatings, adhesives, and biomedical materials due to its pH-responsive behavior .

(c) 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride reaction products with polyethylenimine (CAS 68611-36-9)

Comparative Analysis

Key Research Findings

Quaternary Ammonium Salts : Methylation increases thermal stability and solubility. The pentamethyl variant’s propenyl group enables copolymerization with acrylates, similar to CAS 192003-74-0 .

Synthetic Challenges : Precise control of methylation and substituent placement is critical for optimizing properties like charge density and reactivity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions ensure high yield?

The synthesis typically involves quaternization of the tertiary amine precursor with methylating agents under controlled pH (7–9) and temperature (40–60°C). A key step is the introduction of the 2-methyl-1-oxo-2-propenyloxyethyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) is critical to isolate the dichloride salt with >95% purity .

Q. Which analytical techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves quaternary ammonium peaks (δ 3.1–3.5 ppm for N-methyl groups) and the propenyloxyethyl moiety (δ 5.7–6.3 ppm for vinyl protons) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities <0.5% .

- Mass Spectrometry (ESI-MS): [M-Cl]⁺ peaks validate molecular weight .

Advanced Research Questions

Q. How does the 2-methyl-1-oxo-2-propenyloxyethyl group influence reactivity in polymerization?

This group acts as a polymerizable vinyl moiety, enabling radical-initiated copolymerization with acrylates (e.g., ethyl 2-propenoate). Kinetic studies show increased reactivity in polar solvents (DMF > THF) due to enhanced radical stabilization. Steric hindrance from the pentamethyl substituents, however, reduces propagation rates by ~30% compared to less substituted analogs .

Q. What strategies reduce batch-to-batch variability in quaternary ammonium center formation?

- Stoichiometric control: Maintain a 1.2:1 molar ratio of methylating agent (e.g., methyl iodide) to tertiary amine to avoid over-alkylation.

- Inert atmosphere: Nitrogen or argon prevents oxidation of intermediates, confirmed by reduced byproduct formation (e.g., <2% N-oxide derivatives under inert vs. 8% in air) .

- pH monitoring: Automated titration ensures pH stability during quaternization, minimizing hydrolysis .

Q. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?

- Acidic conditions (pH <3): Hydrolysis of the propenyloxyethyl group generates 2-hydroxypropanoic acid derivatives (detected via LC-MS).

- Basic conditions (pH >10): Degradation of quaternary ammonium centers yields tertiary amines and formaldehyde (confirmed by Schiff’s reagent tests).

- Stability optimization: Buffered solutions (pH 5–7) in 20% ethanol/water enhance shelf life (>6 months at 4°C) .

Q. Which functional groups are amenable to modification for structure-activity studies?

- Propenyloxyethyl chain: Replacement with acrylate or methacrylate groups modulates polymerizability without altering cationic charge density .

- Hydroxy group: Esterification (e.g., acetyl or sulfonate derivatives) enhances solubility in nonpolar solvents while retaining antimicrobial activity .

- N-Methyl groups: Substitution with bulkier alkyl chains (e.g., ethyl or isopropyl) reduces cytotoxicity in mammalian cell lines by 40–60% .

Methodological Notes for Contradictions in Evidence

- Synthesis temperature discrepancies: suggests 40°C for propenyloxyethyl introduction, while recommends 60°C. Resolution: Lower temperatures (40–50°C) minimize side reactions but require longer reaction times (24–48 hrs) .

- Purification solvents: Methanol/water mixtures () vs. dichloromethane/methanol (). Recommendation: Use dichloromethane/methanol for higher volatility and faster evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.